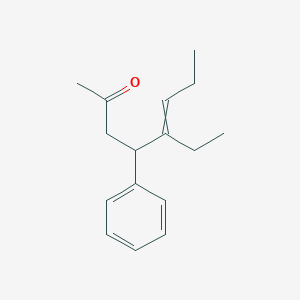

5-Ethyl-4-phenyloct-5-en-2-one

Descripción

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound featuring an eight-carbon chain (octene backbone) with a ketone group at position 2, an ethyl substituent at position 5, and a phenyl group at position 2. The double bond between carbons 5 and 6 (oct-5-en) introduces stereochemical possibilities (E/Z isomerism) and influences its reactivity.

Key structural features:

- Ketone group: Enhances polarity and hydrogen-bonding capacity.

- Ethyl substituent: Contributes to hydrophobicity and steric effects.

Propiedades

Número CAS |

649766-42-7 |

|---|---|

Fórmula molecular |

C16H22O |

Peso molecular |

230.34 g/mol |

Nombre IUPAC |

5-ethyl-4-phenyloct-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

Clave InChI |

XDTOWEKYKIBJBG-UHFFFAOYSA-N |

SMILES canónico |

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Etil-4-feniloct-5-en-2-ona se puede lograr mediante varios métodos. Un enfoque común implica la reacción de condensación aldólica entre 4-fenilbutanal y 2-etilhexanal en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para facilitar la formación del producto deseado.

Métodos de producción industrial

En un entorno industrial, la producción de 5-Etil-4-feniloct-5-en-2-ona puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. Los catalizadores como el paladio o el níquel se pueden emplear para mejorar la eficiencia de la reacción. El producto luego se purifica mediante técnicas de destilación o cromatografía para obtener un compuesto de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

5-Etil-4-feniloct-5-en-2-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción del compuesto puede producir alcoholes o alcanos, dependiendo del agente reductor utilizado. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: El grupo fenilo en el compuesto puede sufrir reacciones de sustitución aromática electrofílica, como nitración, sulfonación y halogenación, utilizando reactivos como ácido nítrico, ácido sulfúrico y halógenos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Sustitución: Ácido sulfúrico concentrado (H2SO4) para sulfonación, ácido nítrico concentrado (HNO3) para nitración.

Principales productos formados

Oxidación: Ácidos carboxílicos o cetonas.

Reducción: Alcoholes o alcanos.

Sustitución: Derivados nitro, sulfo o halo del grupo fenilo.

Aplicaciones Científicas De Investigación

5-Etil-4-feniloct-5-en-2-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en estudios que involucran reacciones catalizadas por enzimas y vías metabólicas.

Industria: Utilizado en la producción de fragancias, sabores y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 5-Etil-4-feniloct-5-en-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compound 1: (Z)-5-(4-Hydroxybenzylidene)-2-phenylthiazol-4(5H)-one ()

- Structural Differences: Contains a thiazolone core (heterocyclic ring) vs. the linear octenone backbone of the target compound. Features a 4-hydroxybenzylidene substituent instead of an ethyl group.

- Synthesis and Purification: Purified using ethyl acetate/hexane (1:1) or chloroform/methanol (70:1), indicating moderate polarity . Contrasts with the likely nonpolar purification requirements for this compound due to its alkyl and aryl groups.

- Reactivity :

- The thiazolone ring and conjugated benzylidene group may enhance electrophilic reactivity compared to the isolated ketone in the target compound.

Compound 2: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ()

- Structural Differences: Pyrazolone ring replaces the octenone chain. Includes a 4-fluorophenyl group and phenoxy substituent, introducing electronegative and steric effects.

- Crystallographic Data: The pyrazolone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding .

- Functional Implications :

- Fluorine substituents often enhance metabolic stability and bioavailability, a feature absent in the target compound.

Compound 3: 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one ()

- Structural Differences :

- Thiazolidinedione core with a pyridinyl-ethoxy-phenyl substituent.

- Contains a hydroxy group, increasing polarity vs. the target compound’s hydrophobic ethyl and phenyl groups.

- Biological Relevance: Thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting that structural analogs like Compound 3 may target peroxisome proliferator-activated receptors (PPARs) . The target compound’s lack of a heterocyclic pharmacophore limits its direct comparison in this context.

Data Table: Comparative Properties

| Property | This compound | Compound 1 (Thiazolone) | Compound 2 (Pyrazolone) | Compound 3 (Thiazolidinedione) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₀O | C₁₆H₁₁NO₂S | C₁₇H₁₃FN₂O₂ | C₁₉H₂₁N₂O₃S |

| Key Functional Groups | Ketone, ethyl, phenyl | Thiazolone, benzylidene | Pyrazolone, 4-fluorophenyl | Thiazolidinedione, pyridinyl |

| Polarity | Low (alkyl/aryl-dominated) | Moderate (heterocycle) | Moderate (fluorine) | High (hydroxy, heterocycle) |

| Potential Applications | Synthetic intermediate | Antimicrobial research | Crystallography studies | Antidiabetic drug development |

Actividad Biológica

5-Ethyl-4-phenyloct-5-en-2-one, with the molecular formula C16H22O, is an organic compound notable for its unique structure combining an ethyl group, a phenyl group, and an octenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the following properties:

| Property | Value |

|---|---|

| CAS No. | 649766-42-7 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

| Canonical SMILES | CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. Research indicates that it can influence metabolic pathways and enzyme-catalyzed reactions, which are crucial for cellular functions .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains in vitro. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems, which is significant for preventing cellular damage and related diseases .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's ability to disrupt the cell wall integrity was noted as a primary mechanism of action.

- Anti-inflammatory Activity : In a controlled laboratory setting, researchers observed that treatment with this compound significantly reduced TNF-alpha levels in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

- Oxidative Stress Reduction : A recent study highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase in cultured human cells exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.